![molecular formula C10H13Cl2N B1521674 C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride CAS No. 1185302-41-3](/img/structure/B1521674.png)
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
Vue d'ensemble
Description
The compound “C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride” is a chlorinated cyclopropyl compound with a phenyl group and a methylamine group. The presence of these functional groups could give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would likely form a three-membered ring, with the 2-chlorophenyl group and the methylamine group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, and stability .Applications De Recherche Scientifique
-
- Application: Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method: The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
- Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
- Application: 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .
- Method: It can be used to produce N-azepan-2-ylidene-N′-(2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
- Results: The specific results or outcomes of this synthesis were not provided in the source .
-
Polymerization of Disubstituted Acetylenes
- Application: The polymerization of a series of disubstituted acetylenes including nonpolar and highly polar groups .
- Method: 1-Chloro-2-(para-substituted)-phenylacetylenes with a highly polar carboxy group were polymerized in the polar solvent tetrahydrofuran by the combination of (α-diimine)PdMeCl and silver trifluoromethyl sulfonate (AgOTf) .
- Results: The polymerization afforded a molecular weight of 27,400 and a narrow polydispersity index of 1.12 .
Safety And Hazards
Propriétés
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJLWKHRCPIWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chlorophenyl)cyclopropyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
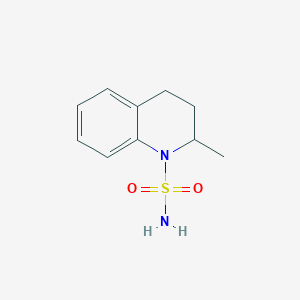
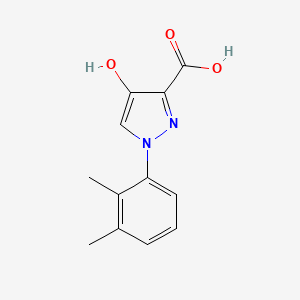
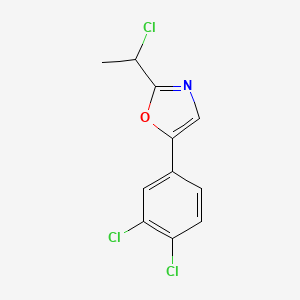
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
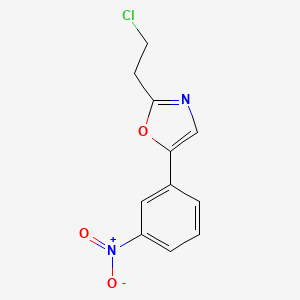
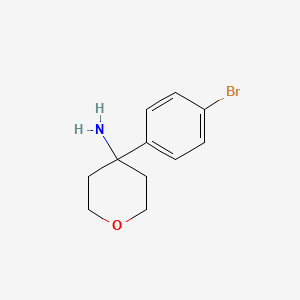
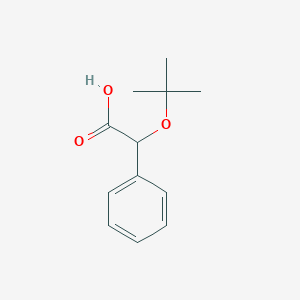
![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
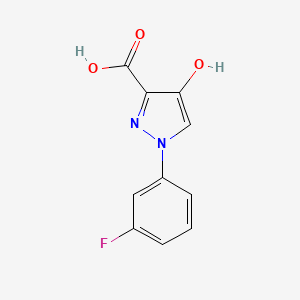
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)
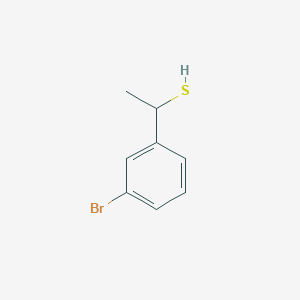
![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)